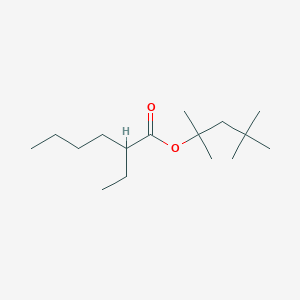![molecular formula C10H15NO B14208937 N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-60-9](/img/structure/B14208937.png)
N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound characterized by the presence of a cyclohexadiene ring and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cyclohexa-2,4-dienone derivatives with hydroxylamine. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolytic reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photolysis equipment can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The diene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted dienes
Applications De Recherche Scientifique
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a labeling reagent for amino acids and peptides.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles through the diene moiety. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can further react with biological or chemical targets. The molecular pathways involved include the formation of oximes and nitroso compounds, which can modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,4-dienone derivatives: These compounds share the diene moiety and undergo similar photolytic cleavage reactions.
Hydroxylamine derivatives: Compounds with hydroxylamine groups exhibit similar redox properties and reactivity.
Uniqueness
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to the combination of the cyclohexadiene ring and the hydroxylamine group, which imparts distinct reactivity and potential applications. Its ability to undergo photolytic cleavage and form bis-amides makes it a valuable compound in synthetic chemistry and material science.
Propriétés
Numéro CAS |
831171-60-9 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N-(4-cyclohexa-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6,9-10,12H,4-5,7-8H2 |
Clé InChI |
QYQLGMLBBDPYOU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC1CCCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

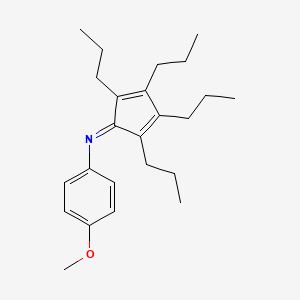
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
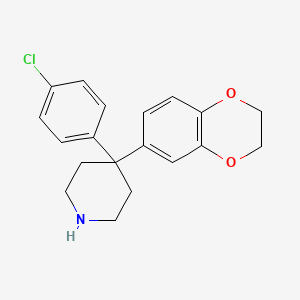
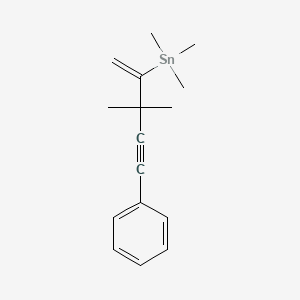

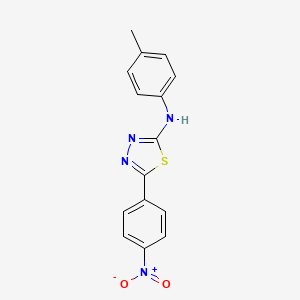

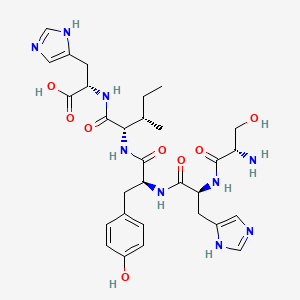
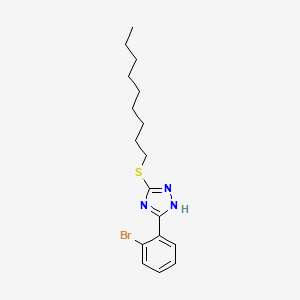
methanone](/img/structure/B14208925.png)
